molecular formula C11H18N2 B13176884 (2-Aminobutyl)(benzyl)amine

(2-Aminobutyl)(benzyl)amine

Cat. No.: B13176884
M. Wt: 178.27 g/mol
InChI Key: DOOLCPGRICHIGU-UHFFFAOYSA-N
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Description

(2-Aminobutyl)(benzyl)amine is an organic compound that belongs to the class of benzylamines Benzylamines are characterized by the presence of a benzyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminobutyl)(benzyl)amine can be achieved through several methods. One common approach involves the reductive amination of benzylamine with an appropriate aldehyde or ketone, followed by reduction of the resulting imine to the amine. This method avoids the problem of multiple alkylations and provides a controlled manner of forming nitrogen-carbon bonds .

Another method involves the N-alkylation of amines with alcohols utilizing the borrowing hydrogen methodology. This reaction is catalyzed by a highly active Mn(I) pincer catalyst and offers low catalyst loadings and mild reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-Aminobutyl)(benzyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/Py

    Reduction: NaBH4, LiAlH4, NaBH(OAc)3

    Substitution: Alkyl halides, RCOCl, RCHO

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carbonyl compounds, while reduction typically produces secondary or tertiary amines .

Scientific Research Applications

(2-Aminobutyl)(benzyl)amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Aminobutyl)(benzyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form imines with aldehydes or ketones, which are then reduced to amines.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler analogue with a benzyl group attached to a primary amine.

    N-Benzylpiperidine: Contains a benzyl group attached to a piperidine ring.

    N-Benzylpropargylamine: Features a benzyl group attached to a propargylamine.

Uniqueness

(2-Aminobutyl)(benzyl)amine is unique due to its specific structure, which combines a benzyl group with a butylamine chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

1-N-benzylbutane-1,2-diamine

InChI

InChI=1S/C11H18N2/c1-2-11(12)9-13-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9,12H2,1H3

InChI Key

DOOLCPGRICHIGU-UHFFFAOYSA-N

Canonical SMILES

CCC(CNCC1=CC=CC=C1)N

Origin of Product

United States

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